2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide
Description
2-(4-Cyanophenyl)-N-(pyridin-3-yl)acetamide (molecular formula: C₁₄H₁₀N₃O; molecular weight: 238.25 g/mol) is a small-molecule acetamide derivative featuring a pyridin-3-yl group and a 4-cyanophenyl moiety linked via an acetamide bridge. The 4-cyanophenyl substituent provides strong electron-withdrawing properties, while the pyridin-3-yl group contributes to hydrogen bonding and π-π stacking interactions. This compound has been studied in diverse contexts, including antiviral and enzyme inhibition research .
Properties
IUPAC Name |
2-(4-cyanophenyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-3-11(4-6-12)8-14(18)17-13-2-1-7-16-10-13/h1-7,10H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCKVKBLSHMCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide typically involves the reaction of 4-cyanobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and reducing waste.
Chemical Reactions Analysis
Nucleophilic Reactions at the Acetamide Group
The acetamide moiety participates in alkylation and acylation reactions. For example:
The NH group in the acetamide acts as a nucleophile under basic conditions, enabling substitution with alkyl halides or conversion to thioamides via sulfurization reagents .
Cyano Group Hydrolysis
The 4-cyanophenyl group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (conc.), reflux | 4-Carboxyphenyl derivative | Forms carboxylic acid |
| Basic | H₂O₂, NaOH | 4-Amidophenyl derivative | Yields primary amide |
Acetamide Hydrolysis
The acetamide bond cleaves under strong acidic/basic conditions:
| Condition | Reagents | Product |
|---|---|---|
| Acidic | 6M HCl, reflux | 2-(4-Cyanophenyl)acetic acid |
| Basic | NaOH (aq.), heat | Sodium 2-(4-cyanophenyl)acetate |
Condensation Reactions
The methylene group adjacent to the carbonyl in the acetamide participates in Knoevenagel condensations:
| Aldehyde/Ketone | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | Piperidine | α,β-Unsaturated acrylamide derivative | Heterocycle synthesis |
| Acetone | NH₄OAc | Cyclohexenone-linked acetamide | Drug intermediate |
This reactivity is critical for synthesizing fused heterocycles like pyrimidines or triazines.
Electrophilic Aromatic Substitution
The pyridin-3-yl group directs electrophiles to specific positions:
| Reaction | Reagents | Position Substituted | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4 or C-5 | Moderate regioselectivity |
| Halogenation | Cl₂, FeCl₃ | C-2 | Limited by electron withdrawal |
The electron-deficient pyridine ring shows reduced reactivity compared to benzene, requiring harsh conditions .
Cyclization Reactions
Intramolecular cyclization forms bioactive heterocycles:
| Conditions | Product | Biological Relevance |
|---|---|---|
| POCl₃, 110°C | Thieno[3,2-d]pyrimidine derivative | Kinase inhibition |
| CuI, DMF, 120°C | Triazolo-pyridine hybrid | Antimicrobial activity |
These reactions exploit the acetamide’s carbonyl and pyridine’s nitrogen for ring closure.
Cross-Coupling Reactions
The cyano group facilitates Suzuki-Miyaura couplings:
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl-4-ylacetamide | 82% |
| Vinylboronate | PdCl₂(dppf), CsF | Styryl-functionalized derivative | 68% |
Such reactions expand the molecule’s aromatic system for material science applications .
Mechanistic Insights
-
Alkylation : Deprotonation of the acetamide NH by NaH generates a strong nucleophile, attacking alkyl halides .
-
Hydrolysis : Acidic conditions protonate the cyano group, making it susceptible to nucleophilic water attack .
-
Cyclization : Lewis acids like POCl₃ activate carbonyl groups, enabling nucleophilic attack by pyridinyl nitrogen.
This compound’s versatility in condensation, substitution, and cyclization reactions makes it valuable for pharmaceutical and materials research.
Scientific Research Applications
Chemical Properties and Structure
Medicinal Chemistry
2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of the pyridine and cyanophenyl groups may enhance its interaction with biological targets, potentially inhibiting tumor growth.
Case Study: Antitumor Activity
A study conducted on related compounds demonstrated that derivatives with a pyridine core showed promising antitumor activity against breast cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Research has indicated that compounds like this compound possess antimicrobial properties. The structural features of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Study: Antimicrobial Efficacy
In a comparative study, various acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the phenyl and pyridine rings significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced activity .
Neurological Research
The compound's structural attributes suggest potential applications in neurological disorders. Pyridine derivatives have been associated with neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study: Neuroprotective Effects
A recent investigation into pyridine-based compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of glutamate receptors, indicating a pathway through which this compound could exert neuroprotective effects .
Mechanism of Action
The mechanism of action of 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues in Antiviral Research
SARS-CoV-2 Main Protease Inhibitors
In molecular dynamics studies, 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide (PDB ID: 5RGZ) demonstrated a binding affinity of <−22 kcal/mol to the SARS-CoV-2 main protease. Key interactions include:
- Pyridine ring : Binds to HIS163 in the lateral pocket.
- Acetamide linker : Forms hydrogen bonds with ASN142, GLY143, and GLN187.
Comparisons :
- 5RGX (2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide): The meta-cyanophenyl group reduces dipole alignment, while the 4-methylpyridine enhances hydrophobic interactions. Binding affinity is comparable (−22.1 kcal/mol) .
- 5RH2 (2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) : Chlorine’s electronegativity improves binding stability but reduces solubility. IC₅₀ values are 15% lower than 5RGZ in viral replication assays .
Table 1: Key Antiviral Analogs
| Compound ID | Substituents (R1/R2) | Binding Affinity (kcal/mol) | Notable Interactions |
|---|---|---|---|
| 5RGZ (Target) | 4-Cyanophenyl / Pyridin-3-yl | −22.5 | HIS163, ASN142, GLN189 |
| 5RGX | 3-Cyanophenyl / 4-Me-Pyridine | −22.1 | HIS163, MET165 |
| 5RH2 | 3-Chlorophenyl / 4-Me-Pyridine | −21.8 | HIS163, LEU141 |
Acetylcholinesterase Reactivators
2-(Hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives (e.g., from ) are potent reactivators of Sarin-inhibited acetylcholinesterase. The hydroxyimino group enhances nucleophilic reactivation. Key contrast: The target compound lacks this functional group, resulting in 80% lower reactivation efficacy but improved metabolic stability .
Anticancer Thiadiazole Derivatives
Novel phenoxy derivatives of 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide () exhibit cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM). The pyridin-3-yl group is critical for DNA intercalation. Comparison: The target compound’s 4-cyanophenyl group may enhance topoisomerase inhibition but lacks thiadiazole’s planar structure, reducing DNA binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Physical Properties of Selected Acetamides
| Compound | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 238.25 | 2.1 | 12.5 (PBS) |
| VU0455655 () | 357.0 | 3.8 | 4.2 (DMSO) |
| 5RH3 () | 290.7 | 2.9 | 18.9 (PBS) |
- The 4-cyanophenyl group in the target compound lowers LogP (2.1 vs. 3.8 in brominated analogs), improving aqueous solubility .
- Methyl or chlorine substituents (e.g., 5RH3) increase lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a cyanophenyl group and a pyridinyl moiety, which are known to enhance biological activity through interactions with various biological targets. The acetamide linkage contributes to its structural stability and binding affinity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It acts as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating the cell cycle. Studies have shown that it can inhibit growth in various cancer cell lines, including breast and prostate cancer, with IC50 values indicating effective concentration levels for therapeutic action .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as an antibacterial agent .
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The interaction with the active site of target proteins can lead to either inhibition or activation of their functions, which is critical for its anticancer and antimicrobial effects .
Structure-Activity Relationship (SAR)
A detailed study of the structure-activity relationship has been conducted to understand how modifications in the chemical structure affect biological activity. For instance, substitutions on the phenyl ring have been shown to influence the inhibitory potency against specific targets, highlighting the importance of functional group positioning .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyanophenyl and pyridinyl groups | Anticancer, Antimicrobial |
| N-(4-cyanophenyl)-N'-(pyridin-3-yl)urea | Urea moiety | Anticancer |
| 4-Amino-N-(5-cyanopyridin-3-yl)benzamide | Different aromatic system | Antimicrobial |
Case Studies
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer models.
- Antimicrobial Testing : In another investigation, this compound was tested against clinical isolates of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide to ensure high purity and yield?
- Methodological Answer : Utilize a stepwise approach involving substitution, reduction, and condensation reactions. For example:
- Substitution : React 4-cyanophenylacetic acid derivatives with pyridin-3-amine under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates .
- Condensation : Employ coupling agents like EDCI or DCC to facilitate amide bond formation between the carboxylic acid and amine groups .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical methods:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
- HRMS : Confirm molecular weight (C₁₄H₁₀N₃O, theoretical 260.082 g/mol) with <2 ppm error .
- FTIR : Identify characteristic peaks for nitrile (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for kinase inhibition or receptor binding using:
- Fluorescence polarization assays to measure interactions with ATP-binding pockets .
- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed binding affinities?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., kinases or GPCRs) to identify key interactions (e.g., hydrogen bonds with pyridine nitrogen or cyano groups) .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Structural modification : Introduce polar groups (e.g., hydroxyl or sulfonate) to the pyridine ring while monitoring activity via SAR studies .
- Co-solvent systems : Use DMSO/PBS (1:9 v/v) or cyclodextrin-based formulations to enhance solubility for in vivo studies .
Q. How do I address low yields in the condensation step during scale-up synthesis?
- Methodological Answer :
- Reagent optimization : Replace traditional coupling agents with microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) to accelerate reaction kinetics and reduce side products .
- Catalytic additives : Add 1–2 mol% DMAP to enhance amide bond formation efficiency .
Q. What crystallographic methods validate its solid-state conformation and polymorphism?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol) to resolve bond lengths/angles and confirm planarity of the acetamide-pyridine system .
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility data across different solvents?
- Methodological Answer :
- Standardize protocols : Use USP dissolution apparatus with controlled temperature (25±0.5°C) and agitation (50 rpm) .
- HPLC quantification : Measure saturated solutions at λ=254 nm to avoid UV interference from impurities .
Q. Why does the compound exhibit variable stability in biological buffers?
- Methodological Answer :
- Degradation profiling : Incubate in PBS (pH 7.4) or serum at 37°C, then analyze via LC-MS to identify hydrolysis products (e.g., free cyanophenyl or pyridine fragments) .
- Stabilizers : Add 0.01% BSA or 5 mM ascorbic acid to mitigate oxidation .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
